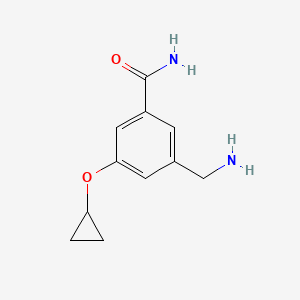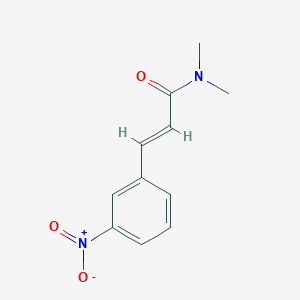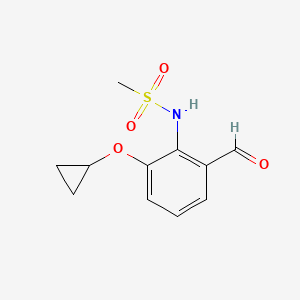![molecular formula C25H22N2O5S B14806103 N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14806103.png)
N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide is a complex organic compound that features a sulfonamide group, a naphthyloxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonation of 4-methoxyaniline to form 4-methoxybenzenesulfonamide. This intermediate is then coupled with 4-aminophenyl-2-naphthyloxyacetate under specific reaction conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to ensure consistency and quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts like palladium on carbon or acids like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The naphthyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide: shares structural similarities with other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole.
Naphthyloxy derivatives: Compounds like 2-naphthyloxyacetic acid and its derivatives.
Uniqueness
What sets N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H22N2O5S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H22N2O5S/c1-31-22-12-7-21(8-13-22)27-33(29,30)24-14-9-20(10-15-24)26-25(28)17-32-23-11-6-18-4-2-3-5-19(18)16-23/h2-16,27H,17H2,1H3,(H,26,28) |
InChI Key |
AVVUDJJWQKEDQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N'-[(2-chlorophenyl)carbonyl]-6-methoxy-1-benzothiophene-2-carbohydrazide](/img/structure/B14806022.png)

![5-Benzyl-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B14806038.png)

![N,N'-bis[2-(cyclohex-1-en-1-yl)ethyl]hexanediamide](/img/structure/B14806045.png)

![2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol](/img/structure/B14806056.png)





![2-(4-bromo-2-chlorophenoxy)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}acetamide](/img/structure/B14806107.png)

